molecular formula C18H15FO4 B2654318 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one CAS No. 328018-97-9

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one

Cat. No.: B2654318
CAS No.: 328018-97-9
M. Wt: 314.312
InChI Key: CAMSHXAQAUZTCI-UHFFFAOYSA-N
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Description

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorophenol with 6-ethyl-7-hydroxy-2-methylchromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.

    Reduction: The carbonyl group at position 4 can be reduced to form a hydroxyl group.

    Substitution: The fluoro group on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro group.

Major Products Formed

    Oxidation: Formation of 6-Ethyl-3-(2-fluoro-phenoxy)-7-oxo-2-methyl-chromen-4-one.

    Reduction: Formation of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-3-(2-fluoro-phenoxy)-7-methoxy-4H-chromen-4-one
  • 6-Ethyl-3-(4-fluoro-phenoxy)-7-hydroxy-4H-chromen-4-one
  • 6-Ethyl-3-(2-fluoro-phenoxy)-7-methoxy-2-methyl-4H-chromen-4-one

Uniqueness

6-Ethyl-3-(2-fluoro-phenoxy)-7-hydroxy-2-methyl-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-3-11-8-12-16(9-14(11)20)22-10(2)18(17(12)21)23-15-7-5-4-6-13(15)19/h4-9,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMSHXAQAUZTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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